

Structural Analysis of NSC 109555: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhyazone) or DDUG, is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest and apoptosis.[1][4] The discovery and characterization of **NSC 109555** have provided a valuable chemical probe for studying Chk2 function and a novel chemotype for the development of anticancer therapeutics. This technical guide provides a comprehensive structural and functional analysis of **NSC 109555**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

NSC 109555 is a bis-guanylhyazone derivative with the following chemical properties:

| Property | Value | Reference |
|------------------|---|-----------|
| Chemical Formula | C ₁₉ H ₂₄ N ₁₀ O • 2CH ₃ SO ₃ H | [2] |
| Molecular Weight | 600.7 g/mol | [2] |
| CAS Number | 15427-93-7 | [2] |
| Synonyms | DDUG, NCI C04808 | [2] |
| SMILES | <chem>C/C(C1=CC=C(NC(NC2=CC=C(C(/C(C)=N/NC(N)=N)C=C2)=O)C=C1)=N\NC(N)=N.O=S(C)(O)=O.O=S(C)(O)=O</chem> | [2] |
| InChI | InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;21-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);21H3,(H,2,3,4)/b26-11+,27-12+;; | [2] |

Mechanism of Action and Biological Activity

NSC 109555 functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][5]

The crystal structure of the Chk2 catalytic domain in complex with **NSC 109555** (PDB ID: 2W0J) confirms that the inhibitor binds to the ATP-binding pocket.[1][6] This binding prevents the phosphorylation of Chk2 substrates, thereby disrupting the DNA damage signaling cascade.

The primary biological activities of **NSC 109555** include:

- **Inhibition of Chk2 Kinase Activity:** **NSC 109555** potently inhibits Chk2 autophosphorylation and the phosphorylation of its substrates, such as histone H1.[2][3]

- Induction of Autophagy: In L1210 leukemia cells, **NSC 109555** has been shown to induce autophagy.[2]
- Potentiation of Chemotherapy: **NSC 109555** enhances the cytotoxic effects of gemcitabine in pancreatic cancer cells by reducing gemcitabine-induced Chk2 phosphorylation and increasing the production of reactive oxygen species (ROS).[2]

Quantitative Inhibitory Data

The inhibitory activity of **NSC 109555** has been quantified against Chk2 and a panel of other kinases, demonstrating its high selectivity.

| Kinase | IC ₅₀ (nM) | Reference |
|--------|-----------------------|-----------|
| Chk2 | 200 - 240 | [1][2] |
| Chk1 | > 10,000 | [1][3] |
| Brk | 210 | [2] |
| c-Met | 6,000 | [2] |
| IGFR | 7,400 | [2] |
| LCK | 7,100 | [2] |
| PIM-1 | > 10,000 | [1] |

Experimental Protocols

Chk2 Kinase Assay

The inhibitory activity of **NSC 109555** against Chk2 was determined using an in vitro kinase assay. While the specific high-throughput screening protocol for the initial discovery of **NSC 109555** is not detailed in the primary literature, a general protocol for a Chk2 kinase assay is as follows:

- Reaction Mixture Preparation: A master mix is prepared containing 1x Kinase assay buffer, 500 µM ATP, and 1 mg/ml CHKtide substrate.

- **Inhibitor Addition:** Serial dilutions of **NSC 109555** (or other test compounds) are added to the wells of a 96-well plate.
- **Enzyme Addition:** Diluted Chk2 enzyme is added to the wells to initiate the reaction.
- **Incubation:** The reaction plate is incubated at 30°C for 45 minutes.
- **Reaction Termination and ADP Detection:** ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 45-minute incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
- **Data Analysis:** The luminescence is measured using a microplate reader, and the IC₅₀ values are calculated from the dose-response curves.

X-ray Crystallography of Chk2-NSC 109555 Complex

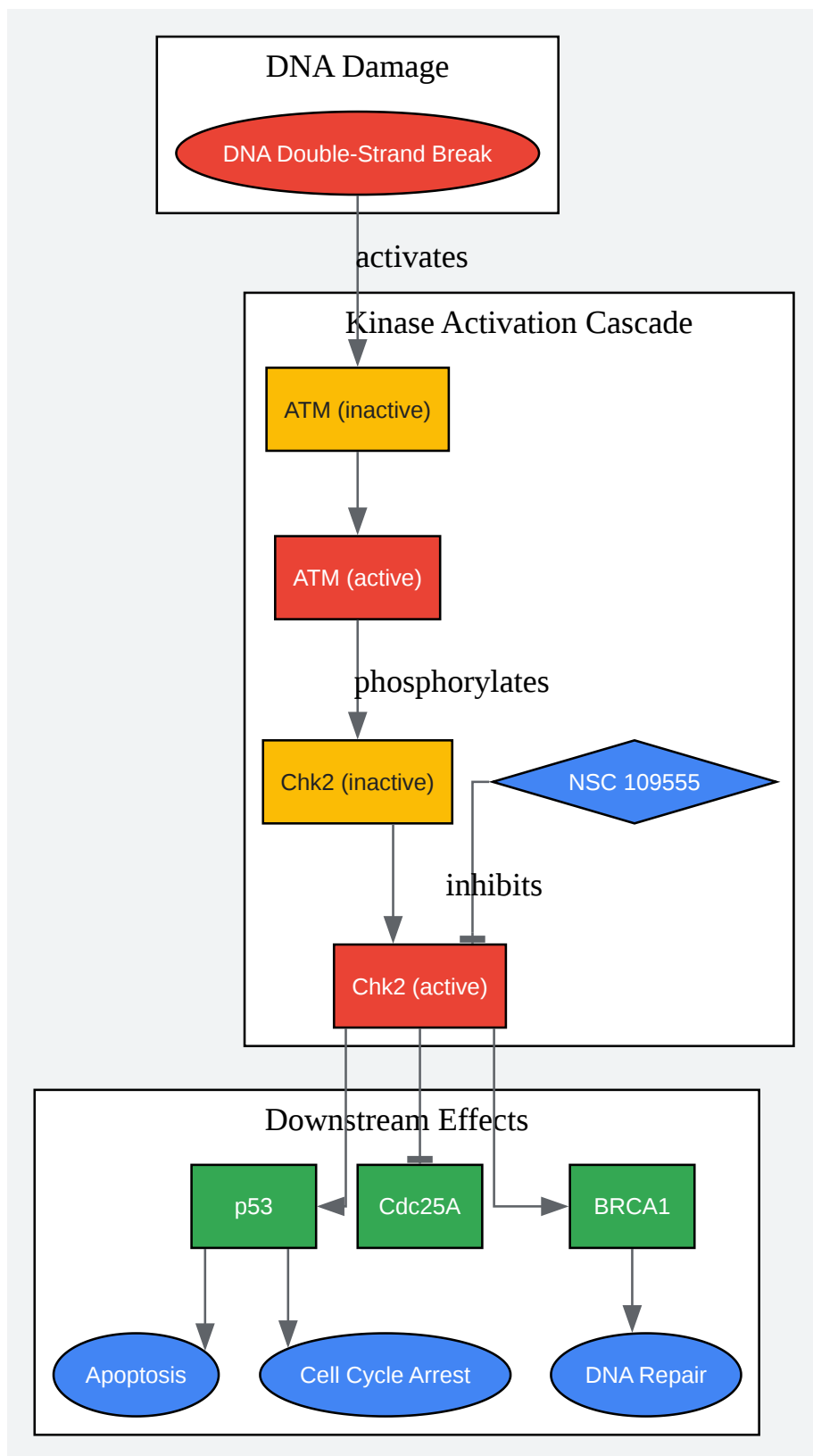
The crystal structure of the catalytic domain of human Chk2 in complex with **NSC 109555** was solved to a resolution of 2.05 Å. The experimental details are summarized below:

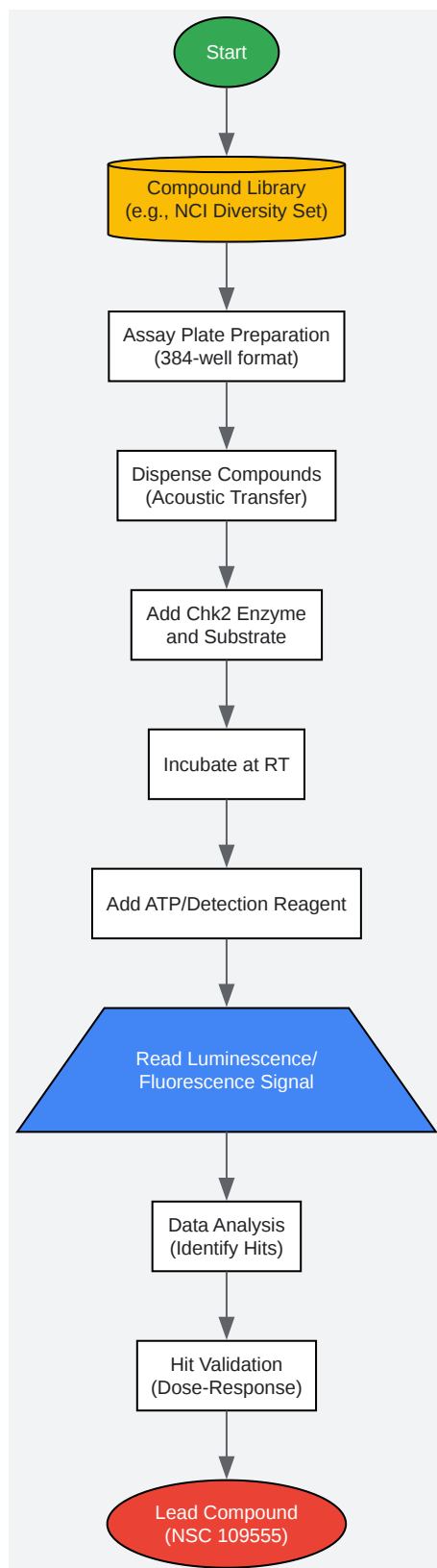
| Parameter | Value | Reference |
|--------------------------|------------------------------|-----------|
| PDB ID | 2W0J | [1] |
| Expression System | Escherichia coli | [1] |
| Crystallization Method | Hanging-drop vapor diffusion | [1] |
| Space Group | P 32 2 1 | [3] |
| Unit Cell Dimensions (Å) | a=90.85, b=90.85, c=93.53 | [3] |
| Resolution (Å) | 50.0 - 2.05 | [3] |
| R-work / R-free | 0.215 / 0.246 | [3] |
| Data Collection Source | APS BEAMLINE 22-ID | [3] |
| Data Reduction Software | HKL-3000 | [3] |
| Refinement Software | REFMAC (5.4.0057) | [3] |

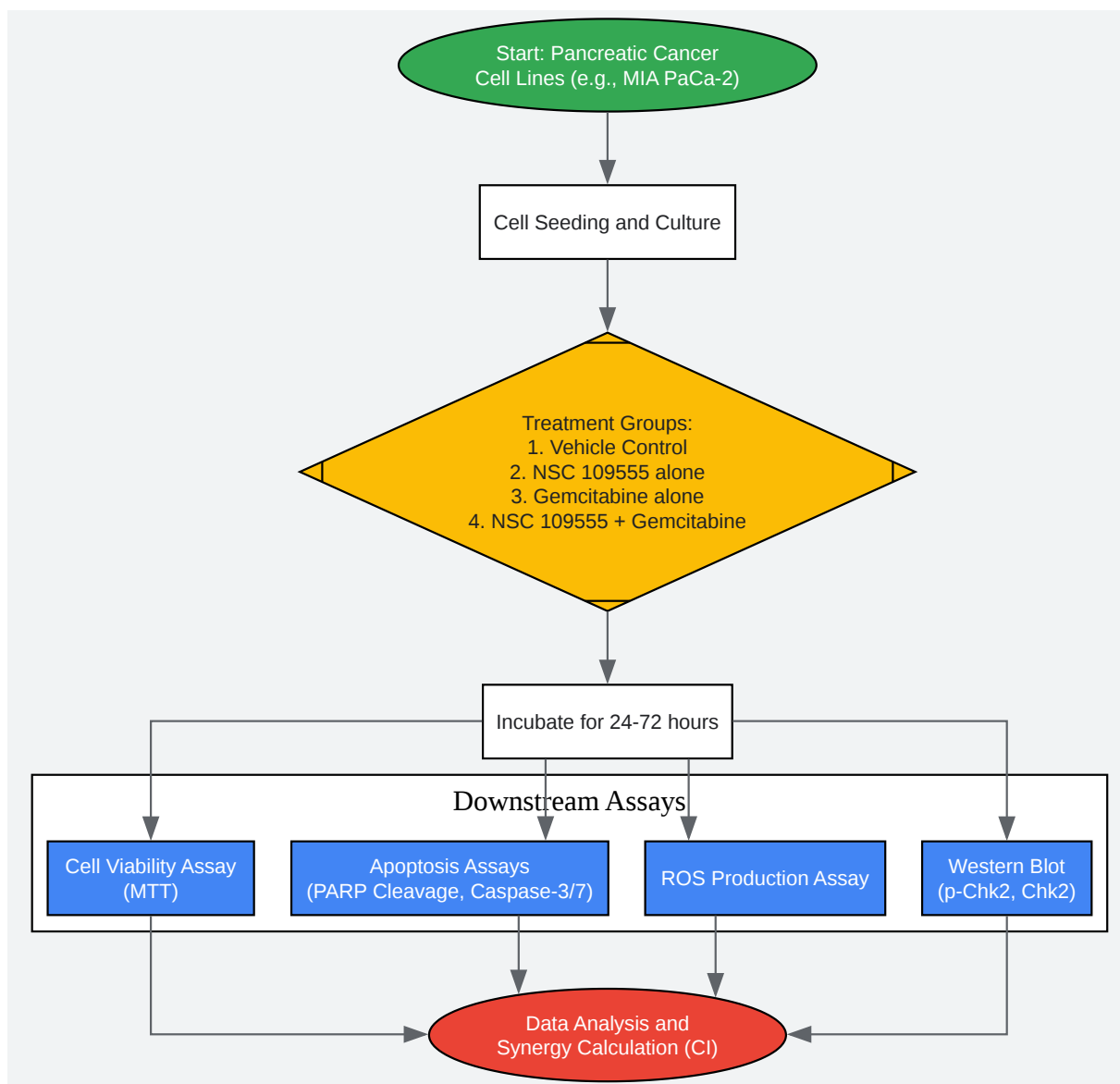
Signaling Pathway and Experimental Workflow Visualizations

ATM-Chk2 Signaling Pathway

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of NRF2 by PIK-75 augments sensitivity of pancreatic cancer cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structural Analysis of NSC 109555: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582726#structural-analysis-of-nsc-109555]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

